One promising area of research for octacontane is in the development of Phase Change Materials (PCMs) []. PCMs are substances that absorb or release heat during a change in state, typically from solid to liquid and vice versa. This property makes them valuable for thermal energy storage and management applications.
Octacontane exhibits a latent heat of fusion, which is the amount of heat absorbed or released during the phase change. This property allows it to store thermal energy. Researchers are exploring methods to improve the performance of octacontane-based PCMs by incorporating it with other materials such as expanded graphite [].
Another area of research involving octacontane focuses on its role in studying crystallization processes. Due to its well-defined molecular structure, octacontane can be used as a model system to understand the factors influencing crystallization []. Researchers can study nucleation, crystal growth, and the influence of impurities on these processes using octacontane.
Octacontane is a long-chain alkane with the chemical formula and a molecular weight of approximately 1124.14 g/mol. It is classified as a saturated hydrocarbon, specifically an n-alkane, and is characterized by its straight-chain structure consisting of 80 carbon atoms. Octacontane is typically found in solid form at room temperature, exhibiting a high melting point due to its substantial molecular weight and the presence of long carbon chains. Its CAS Registry Number is 7667-88-1, and it is part of a larger family of n-alkanes that includes other even-numbered hydrocarbons.
Octacontane can be synthesized through several methods:
Octacontane has several applications across various fields:
Interaction studies involving octacontane typically focus on its behavior in mixtures with other hydrocarbons or its interactions with biological systems. These studies help understand how octacontane behaves under different conditions, such as varying temperatures and pressures, which is crucial for applications in energy storage and environmental science.
Octacontane shares similarities with other long-chain n-alkanes, particularly those with even numbers of carbon atoms. Here are some comparable compounds:
Compound | Formula | Molecular Weight | Melting Point (°C) |
---|---|---|---|
Hexadecane | 226.44 g/mol | -9.6 | |
Eicosane | 282.47 g/mol | -36 | |
Triacontane | 422.72 g/mol | 10 | |
Hexacontane | 842.09 g/mol | 37 | |
Nonacontane | 1264.4 g/mol | ~700 |
Uniqueness: Octacontane's uniqueness lies in its relatively high molecular weight among n-alkanes, which influences its physical properties such as melting point and thermal conductivity. Its extensive carbon chain also allows for specific industrial applications that are not feasible with shorter alkanes
Catalytic oligomerization serves as a cornerstone for synthesizing long-chain alkanes like octacontane. The Ziegler process, originally developed for producing fatty alcohols, provides a foundational framework for ethylene oligomerization. This method employs triethylaluminium (Al(C₂H₅)₃) to sequentially add ethylene monomers, forming alkylaluminium intermediates that are subsequently oxidized and hydrolyzed into linear alcohols. Adapting this approach for alkane synthesis requires replacing the oxidation step with hydrogenation, thereby converting the intermediate alkylaluminium compounds into saturated hydrocarbons.
Recent advances leverage transition metal catalysts to enhance chain propagation efficiency. For example, nickel-based octanuclear clusters, such as those described in FR2851938B1, demonstrate exceptional activity in ethylene oligomerization. These catalysts facilitate the formation of carbon-carbon bonds through a coordination-insertion mechanism, enabling precise control over chain length. A comparative analysis of catalytic systems reveals that nickel clusters achieve higher molecular weight distributions (MWD) than conventional Ziegler-Natta catalysts, as shown in Table 1.
Table 1: Catalytic Performance in Ethylene Oligomerization
Catalyst System | Average Chain Length (n) | Selectivity for C₈₀+ (%) |
---|---|---|
Triethylaluminium | 20–40 | <5 |
Nickel Octanuclear Cluster | 60–80 | 12–18 |
Chromium-Silica | 30–50 | 8–10 |
The reaction temperature critically influences chain growth kinetics. Lower temperatures (60–120°C) favor slower, more controlled ethylene insertion, reducing side reactions such as β-hydride elimination. Pressure optimization further enhances yields; operating at 50–100 bar ethylene pressure increases monomer concentration at active sites, promoting linear chain propagation.
Post-synthesis purification of octacontane necessitates separation from shorter-chain homologs and branched isomers. Solvent-mediated fractional crystallization exploits differences in solubility between alkanes of varying chain lengths. This method relies on selecting solvents with temperature-dependent solubility profiles, such as toluene or hexane, which exhibit high dissolving capacity at elevated temperatures and precipitous drops upon cooling.
The crystallization process involves three stages:
Table 2: Solvent Efficiency in Fractional Crystallization
Solvent | Solubility of C₈₀H₁₆₂ at 80°C (g/L) | Recovery Yield (%) | Purity (%) |
---|---|---|---|
Toluene | 12.4 | 78 | 94 |
Hexane | 8.7 | 65 | 89 |
Cyclohexane | 10.1 | 72 | 91 |
Multi-stage crystallization improves purity exponentially. For instance, subjecting the initial crystalline product to a second crystallization cycle in hexane at 50°C increases purity from 94% to 99.3%. The anisotropic crystal structure of octacontane, characterized by orthorhombic packing, further aids separation by creating distinct lattice energies that resist incorporation of shorter-chain impurities.
Chromatographic techniques resolve challenges posed by the near-identical chemical properties of alkane homologs. High-temperature gas chromatography (HTGC) with capillary columns coated with dimethylpolysiloxane achieves baseline separation of C₇₀–C₁₀₀ alkanes. Optimal parameters include:
Table 3: Chromatographic Resolution of Alkanes
Column Phase | Retention Index Difference (ΔI) C₈₀–C₇₈ | Plate Count (N/m) |
---|---|---|
Dimethylpolysiloxane | 14.2 | 4,500 |
Phenylmethylpolysiloxane | 9.8 | 3,800 |
Polyethylene Glycol | 6.5 | 2,900 |
Preparative-scale purification employs recycle high-performance liquid chromatography (HPLC) with hypercrosslinked polystyrene stationary phases. This method separates octacontane from its C₇₈–C₈₂ homologs using a binary solvent gradient of heptane and dichloromethane (95:5 v/v). The recycle mode enhances resolution by repeatedly passing the sample through the column, achieving 99.9% purity with a throughput of 12 g/h.
United-atom force field parameterization constitutes a critical foundation for accurate molecular dynamics simulations of octacontane and similar long-chain alkanes. The most extensively validated approaches employ systematic optimization procedures that balance computational efficiency with physical accuracy [1] [2].
The Transferable Potentials for Phase Equilibria (TraPPE) force field represents the gold standard for united-atom modeling of alkanes, utilizing optimized Lennard-Jones parameters derived from vapor-liquid coexistence data [1] [2]. For octacontane, the TraPPE-United-Atom parameterization employs two fundamental pseudoatom types: methyl (CH₃) groups with σ = 3.75 Å and ε/kB = 98.0 K, and methylene (CH₂) groups with σ = 3.95 Å and ε/kB = 46.0 K [1]. This simplified representation reduces computational complexity while maintaining essential physical characteristics of the alkane chain.
Advanced parameterization strategies incorporate multiple optimization targets to enhance transferability across different thermodynamic conditions. The systematic approach involves fitting to critical temperatures, saturated liquid densities, and vapor pressures simultaneously [1]. For extremely long chains like octacontane, special consideration must be given to the balance between intramolecular flexibility and intermolecular packing effects [3].
Recent developments in force field optimization utilize automated parametrization protocols that employ statistical mechanics-based approaches [3]. These methods demonstrate superior performance for alkanes with carbon numbers exceeding 40, showing average density deviations below 1.0% compared to experimental data [4]. The CombiFF approach has proven particularly effective for optimizing both bond and angle parameters through simultaneous fitting to quantum mechanical and experimental data [5].
Table 1: United-Atom Force Field Parameters for Long-Chain Alkanes
Parameter Type | TraPPE-UA | OPLS-UA | Potoff |
---|---|---|---|
CH₃ σ (Å) | 3.75 | 3.80 | 3.76 |
CH₃ ε/kB (K) | 98.0 | 104.2 | 102.1 |
CH₂ σ (Å) | 3.95 | 3.91 | 3.93 |
CH₂ ε/kB (K) | 46.0 | 59.4 | 47.8 |
The optimization of torsional parameters for octacontane requires careful attention to conformational flexibility. The trans-gauche energy difference typically ranges from 2.5 to 3.0 kJ/mol, with barrier heights of approximately 12-15 kJ/mol for carbon-carbon bond rotation [6]. These parameters directly influence chain conformational distributions and must be validated against quantum mechanical calculations for representative chain segments.
Coarse-grained extensions of united-atom models have emerged as promising alternatives for studying octacontane behavior over extended timescales. The MARTINI force field maps four heavy atoms to a single interaction site, enabling simulations of microsecond duration while maintaining reasonable accuracy for thermodynamic properties [7] [8]. Recent MARTINI 3 parameterization shows improved performance for aliphatic systems, with particular attention to ring-like structures and branching effects [8].
Chain tilt angle prediction represents a fundamental challenge in molecular dynamics simulations of octacontane, as these angles directly influence crystal packing arrangements and phase transition behavior. Experimental observations indicate that long-chain alkanes exhibit complex tilting patterns that vary systematically with temperature and pressure [9] [10].
Molecular dynamics simulations of octacosane (C₂₈H₅₈), a closely related system, demonstrate the capability to reproduce experimentally observed tilt angles with remarkable accuracy [9] [10]. The united-atom approach successfully predicts chain tilt angles ranging from 0° to 45° depending on crystal polymorph and temperature conditions [9]. For octacontane, similar behavior is expected with enhanced complexity due to the increased chain length.
The prediction of subcell packing arrangements requires sophisticated analysis of molecular ordering patterns. Three primary subcell types dominate alkane crystal structures: orthorhombic, monoclinic, and triclinic arrangements [11] [12]. Each subcell type exhibits characteristic lattice parameters and molecular orientations that can be accurately reproduced through molecular dynamics simulations.
Table 2: Predicted Subcell Parameters for Long-Chain Alkanes
Subcell Type | a-axis (Å) | b-axis (Å) | γ angle (°) | Tilt Angle (°) |
---|---|---|---|---|
Orthorhombic | 4.96 | 7.42 | 90.0 | 0-15 |
Monoclinic | 5.12 | 7.38 | 117.3 | 25-35 |
Triclinic | 4.89 | 7.56 | 122.1 | 35-45 |
Advanced simulation protocols employ gradual heating procedures to observe phase transformations and tilt angle evolution [9]. Starting from crystalline configurations at low temperatures, systematic heating reveals the sequence of phase transitions characteristic of long-chain alkanes. For octacosane, the simulation successfully reproduces the progression from crystalline phases through rotator phases to the liquid state [9].
The molecular mechanisms governing tilt angle formation involve complex interplay between van der Waals interactions, steric constraints, and entropic effects [13] [14]. Large-scale molecular dynamics simulations with systems containing up to one million atoms demonstrate that collective tilt behavior emerges from local molecular arrangements [14]. The tilt angle exhibits strong temperature dependence, decreasing systematically as thermal energy increases [14].
Validation against experimental data shows excellent agreement for chain tilt predictions. Molecular dynamics simulations of 13-carbon alkanethiol systems predict tilt angles of 25° at 300 K, which matches experimental measurements within 2-3° [14]. For longer chains like octacontane, similar accuracy is expected with appropriate parameterization and simulation protocols.
The influence of chain length on tilt behavior follows predictable patterns. Shorter chains exhibit more variable tilt angles due to reduced intermolecular constraints, while longer chains demonstrate more stable tilting arrangements [14]. Octacontane, with its 80-carbon backbone, represents an extreme case where collective ordering effects dominate individual molecular behavior.
Rotational diffusion coefficient validation represents a critical test of molecular dynamics simulation accuracy for octacontane systems. These coefficients provide direct insight into molecular mobility and orientational relaxation processes that govern macroscopic transport properties [15] [16].
Experimental measurement of rotational diffusion coefficients for extremely long alkanes like octacontane presents significant challenges due to the slow timescales involved. Typical rotational relaxation times for 80-carbon chains can extend to microseconds or longer, requiring extended simulation protocols and specialized analysis techniques [15] [17].
The calculation of rotational diffusion coefficients from molecular dynamics trajectories employs autocorrelation function analysis of molecular orientation vectors [15] [16]. The rotational diffusion tensor components are extracted from the decay of orientational correlation functions according to:
C(t) = ⟨P₂[û(0)·û(t)]⟩
where P₂ is the second Legendre polynomial and û(t) represents the unit vector along the molecular axis at time t [15].
Table 3: Rotational Diffusion Coefficients for Alkane Chains
Chain Length | Temperature (K) | D_rot (rad²/ps) | Validation Method |
---|---|---|---|
C₁₆ | 298 | 0.025 | NMR relaxation |
C₂₈ | 323 | 0.008 | Quasi-elastic neutron scattering |
C₄₀ | 350 | 0.003 | Molecular dynamics |
C₈₀ | 373 | 0.001* | Extrapolated |
*Estimated value based on scaling relationships
Force field validation studies demonstrate varying degrees of accuracy across different simulation packages and parameterizations [18]. The TraPPE-United-Atom force field consistently produces rotational diffusion coefficients within 20-30% of experimental values for alkanes up to C₃₀ [19]. For octacontane, similar accuracy is anticipated based on the systematic scaling behavior observed for shorter chains.
The relationship between rotational and translational diffusion follows established theoretical frameworks for rod-like molecules [20]. The coupling between these motion types provides additional validation opportunities through comparison with experimental transport properties. For long alkanes, the rotational diffusion coefficient typically scales as D_rot ∝ L⁻³, where L represents the chain length [21].
Advanced validation protocols incorporate multiple experimental observables to ensure comprehensive accuracy assessment [18]. Nuclear magnetic resonance relaxation times, quasi-elastic neutron scattering data, and infrared spectroscopy measurements provide complementary information about rotational dynamics [18]. The integration of these diverse validation criteria enhances confidence in simulated rotational diffusion coefficients.
Temperature dependence of rotational diffusion exhibits Arrhenius behavior with activation energies typically ranging from 15-25 kJ/mol for long alkanes [21]. Molecular dynamics simulations successfully reproduce these temperature trends, providing additional validation of the underlying force field parameterization and simulation methodology.
The influence of chain flexibility on rotational diffusion requires careful consideration for octacontane systems. Internal chain motion contributes to apparent rotational relaxation, necessitating decomposition of overall orientational correlation into rigid-body rotation and internal flexibility components [17]. This separation enables more accurate comparison with experimental measurements that probe specific aspects of molecular motion.